3-Bromo-5-fluoro-2-methoxybenzonitrile
Overview
Description
3-Bromo-5-fluoro-2-methoxybenzonitrile is an organic compound with the molecular formula C8H5BrFNO It is a derivative of benzonitrile, featuring bromine, fluorine, and methoxy substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-2-methoxybenzonitrile typically involves the bromination and fluorination of 2-methoxybenzonitrile. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The specific methods may vary, but they generally include optimized reaction conditions and the use of efficient catalysts to facilitate the bromination and fluorination steps.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-2-methoxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling, forming new carbon–carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions can yield a variety of substituted benzonitriles, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
3-Bromo-5-fluoro-2-methoxybenzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic benefits.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-2-methoxybenzonitrile involves its interaction with molecular targets through its functional groups. The bromine, fluorine, and methoxy substituents can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as in drug development or material science.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methoxybenzonitrile: Similar in structure but lacks the bromine substituent.
1-Bromo-3-fluoro-2-methylbenzene: Similar but has a methyl group instead of a methoxy group.
Uniqueness
3-Bromo-5-fluoro-2-methoxybenzonitrile is unique due to the combination of bromine, fluorine, and methoxy groups on the benzene ring. This specific arrangement imparts distinct chemical properties, making it valuable for targeted applications in synthesis and research.
Properties
IUPAC Name |
3-bromo-5-fluoro-2-methoxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZGBUBXHLVKIRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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